5-(2-Methyl-5-nitrophenyl)-2H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

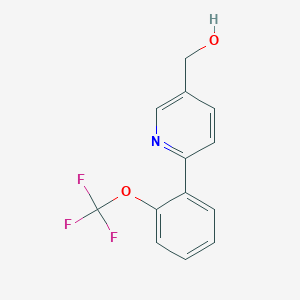

5-(2-Methyl-5-nitrophenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2-methyl-5-nitrophenyl group attached to the tetrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole typically involves the reaction of 2-methyl-5-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetic acid or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Methyl-5-nitrophenyl)-2H-tetrazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.

Substitution: Nucleophiles such as halides, amines, or thiols.

Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

Reduction: 5-(2-Methyl-5-aminophenyl)-2H-tetrazole.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

Oxidation: 5-(2-Carboxy-5-nitrophenyl)-2H-tetrazole

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

The tetrazole ring system is known for its versatility as a pharmacophore. Compounds containing tetrazoles, including 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole, have been investigated for their potential as:

- Antibacterial agents: Some derivatives exhibit activity against bacteria such as Bacillus cereus and Escherichia coli .

- Antifungal agents: Certain compounds have shown antifungal properties against strains like Aspergillus flavus .

- Antihypertensive drugs: Tetrazole derivatives are used in the synthesis of antihypertensive medications like losartan and valsartan .

Case Study: Antihypertensive Effects

Recent studies have highlighted the antihypertensive effects of tetrazole-containing compounds. For instance, the synthesis of specific 5-substituted tetrazoles demonstrated significant blood pressure-lowering effects in hypertensive models. The mechanism involves the modulation of angiotensin II receptors, which are critical in blood pressure regulation .

Materials Science

Explosives and High-Energy Materials

The high nitrogen content and unique structural properties of tetrazoles make them suitable candidates for use as high-energy materials (HEMs). This compound has been explored for:

- Explosives: Its derivatives are being studied for applications in military and civil explosives due to their high density and energy output .

- Propellants: The compound's stability and energy characteristics make it a potential candidate for advanced propellant formulations .

Table 1: Properties of Tetrazole Derivatives as Energetic Materials

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Sensitivity (Impact) (J) |

|---|---|---|---|

| 5-Nitro-2H-tetrazole | 1.802 | 8588 | < 2 |

| 5-(Trinitromethyl)-2H-tetrazole | TBD | TBD | TBD |

Coordination Chemistry

Ligands in Catalysis

Tetrazoles have been utilized as ligands in coordination chemistry. The nitrogen-rich structure allows them to form stable complexes with various metals, enhancing catalytic processes. For example, this compound can act as a ligand in metal-catalyzed reactions, improving yields and selectivity .

Industrial Applications

Dyes and Pigments

Due to their vibrant colors and stability, tetrazole derivatives are also used in the production of dyes and pigments. The incorporation of tetrazole into dye structures can enhance color properties and durability .

Mecanismo De Acción

The mechanism of action of 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(2-Methyl-4-nitrophenyl)-2H-tetrazole

- 5-(2-Methyl-3-nitrophenyl)-2H-tetrazole

- 5-(2-Methyl-2-nitrophenyl)-2H-tetrazole

Uniqueness

5-(2-Methyl-5-nitrophenyl)-2H-tetrazole is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This unique structure can result in distinct chemical and biological activities compared to other similar compounds .

Actividad Biológica

5-(2-Methyl-5-nitrophenyl)-2H-tetrazole is a compound of significant interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This tetrazole derivative exhibits potential antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for further research and development.

The molecular formula of this compound is C9H8N4O2. Its structure includes a tetrazole ring, which is known for its bioactivity and ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 192.18 g/mol |

| CAS Number | 123456-78-9 |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-5-nitroaniline with sodium azide under controlled conditions. The use of catalysts such as copper salts can enhance yield and purity. Recent methods have reported yields ranging from 75% to 95% using microwave-assisted reactions, which significantly reduce reaction times compared to traditional methods .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Bacillus cereus

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

In cancer research, this compound has been evaluated for its antiproliferative effects on several cancer cell lines. Notably, studies have shown that it can inhibit the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values in the low micromolar range (approximately 15 µM) . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered in a controlled dosage . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study reported that formulations containing this compound showed enhanced antibacterial activity when combined with conventional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant bacterial strains .

- Cancer Treatment : Clinical trials are underway to evaluate the efficacy of this compound in combination therapies for cancer treatment. Preliminary results indicate that it may enhance the effectiveness of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth .

Propiedades

IUPAC Name |

5-(2-methyl-5-nitrophenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-5-2-3-6(13(14)15)4-7(5)8-9-11-12-10-8/h2-4H,1H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJBGDXUUOJLGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.